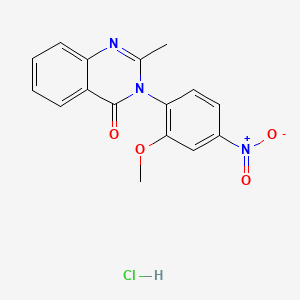
Nitromethaqualone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitromethaqualone hydrochloride is a potent analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than its parent compound, methaqualone, with a typical dose being approximately 25 mg
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the nitration of methaqualone. Methaqualone itself is synthesized by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine . The nitration process introduces a nitro group into the methaqualone molecule, resulting in nitromethaqualone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Studied for its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Nitromethaqualone hydrochloride primarily acts as a positive allosteric modulator of the GABA-A receptor . By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased sedative and hypnotic effects. This mechanism is similar to that of barbiturates and benzodiazepines, but this compound is significantly more potent.
Comparaison Avec Des Composés Similaires
Methaqualone: The parent compound, known for its sedative and hypnotic properties.
Mecloqualone: Another analogue with similar effects but different potency and side effect profile.
Uniqueness: Nitromethaqualone hydrochloride is unique due to its significantly higher potency compared to methaqualone. This increased potency allows for lower dosages to achieve the desired therapeutic effects, potentially reducing the risk of side effects.
Propriétés
Numéro CAS |
3946-23-4 |
|---|---|
Formule moléculaire |
C16H14ClN3O4 |
Poids moléculaire |
347.75 g/mol |
Nom IUPAC |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
Clé InChI |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

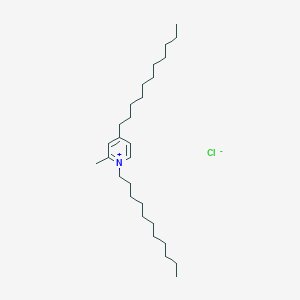
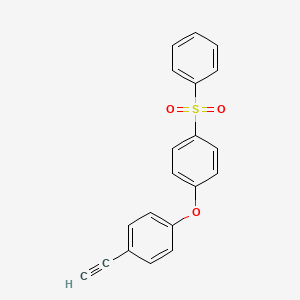



![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
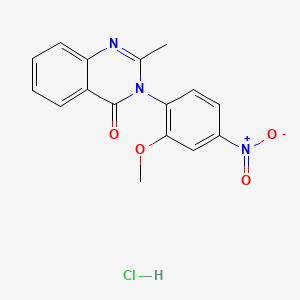
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
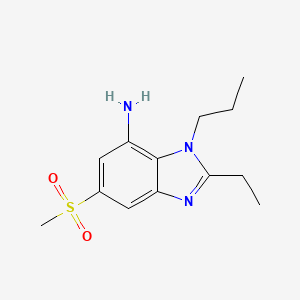
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
